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molecular formula C14H22O2Si B8707353 1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone CAS No. 124414-07-9

1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone

Cat. No. B8707353
M. Wt: 250.41 g/mol
InChI Key: VPIXAJUNPDTDIJ-UHFFFAOYSA-N
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Patent
US08461348B2

Procedure details

Under a nitrogen atmosphere at 0° C., to a solution (40 mL) of 3-acetylphenol (5.0 g, 37 mmol) in tetrahydrofuran were added triethylamine (7.7 mL, 55 mmol) and tert-butyldimethylsilylchloride (6.6 g, 44 mmol), and the mixture was stirred at room temperature overnight. After confirmation of the termination of the reaction by TLC, the resulting salt was removed. The solvent was evaporated under reduced pressure. The resulting crude title compound was purified by column chromatography (hexane-hexane/ethyl acetate=9/1) to give the title compound (9.4 g, 100%) as a colorless oil.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].C(N(CC)CC)C.[Si:18](Cl)([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19]>O1CCCC1>[Si:18]([O:10][C:6]1[CH:5]=[C:4]([C:1](=[O:3])[CH3:2])[CH:9]=[CH:8][CH:7]=1)([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=CC1)O
Name
Quantity
7.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.6 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After confirmation of the termination of the reaction by TLC
CUSTOM
Type
CUSTOM
Details
the resulting salt was removed
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude title compound was purified by column chromatography (hexane-hexane/ethyl acetate=9/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=C(C=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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